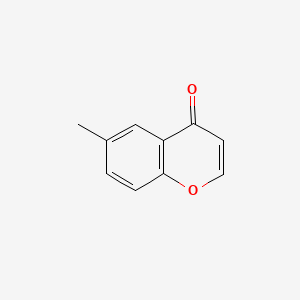

6-Methylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQVFXXVXOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953444 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-54-8, 38445-23-7 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 6-Methylchromone: A Technical Guide via Claisen Condensation

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-methylchromone, a significant heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Claisen condensation, a robust and fundamental carbon-carbon bond-forming reaction. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Chromone Scaffold

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with a wide range of pharmacological activities. Their diverse biological profiles, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, have made them a privileged scaffold in drug discovery. The targeted synthesis of substituted chromones, such as this compound, is therefore of considerable interest for the development of novel therapeutic agents.

The Claisen condensation provides a classical and efficient pathway to the chromone nucleus. This strategy typically involves the base-catalyzed condensation of a 2-hydroxyacetophenone derivative with an ester, followed by an acid-catalyzed intramolecular cyclization and dehydration.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound via Claisen condensation is conceptually a two-stage process:

-

Synthesis of the Key Precursor: Preparation of 2-hydroxy-5-methylacetophenone.

-

Formation of the Chromone Core: Claisen condensation of the precursor with an acetylating agent to form a 1,3-diketone intermediate, followed by acid-catalyzed cyclization. A key transformation in this sequence is the Baker-Venkataraman rearrangement, which is an intramolecular version of the Claisen condensation.[1][2]

Caption: Mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-hydroxy-5-methylacetophenone. For simplicity and efficiency, this procedure follows a direct Claisen condensation approach.

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

Procedure:

Step 1: Claisen Condensation to form 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione

-

To a stirred suspension of sodium hydride (a slight molar excess relative to the acetophenone) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxy-5-methylacetophenone in dry THF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl acetate (a slight molar excess) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 1 hour. [3]5. After cooling, carefully quench the reaction by the slow addition of ice-cold water.

-

Acidify the aqueous layer with dilute HCl and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Acid-Catalyzed Cyclization to this compound

-

Dissolve the crude 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 1 hour. [1]4. After cooling, pour the reaction mixture into ice-cold water to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Key Reagents | Typical Yield | Reference |

| Synthesis of p-Cresyl acetate | p-Cresol, Acetic anhydride | Sodium acetate | High | [3] |

| Fries Rearrangement | p-Cresyl acetate | Anhydrous AlCl₃ | ~70-80% | [1] |

| Claisen Condensation & Cyclization (Overall) | 2-Hydroxy-5-methylacetophenone, Ethyl acetate | NaH, H₂SO₄ | ~70-85% | [1][3] |

Conclusion

The synthesis of this compound via the Claisen condensation pathway is a well-established and efficient method. The key to a successful synthesis lies in the careful execution of the Fries rearrangement to obtain the 2-hydroxy-5-methylacetophenone precursor and the subsequent base-catalyzed condensation and acid-catalyzed cyclization. The Baker-Venkataraman rearrangement offers an elegant intramolecular alternative for the formation of the crucial 1,3-diketone intermediate. This technical guide provides a solid foundation for researchers to synthesize this compound and its derivatives for further investigation in drug discovery and development programs.

References

-

Expt.No. 1. (n.d.). Retrieved from [Link]

-

Baker–Venkataraman rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | ACS Omega. (2022, December 30). ACS Publications. [Link]

-

over a period of 20 min, while maintaining the internal temperature at 5-10 °C - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. (n.d.). Retrieved from [Link]

-

I) Preparation of Acetophenones. (n.d.). Retrieved from [Link]

Sources

Introduction: The Chromone Scaffold and the Significance of 6-Methylchromone

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylchromone

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and biological significance of this compound (6-methyl-4H-chromen-4-one). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key technical data with practical, field-proven insights. It details established protocols for synthesis and analysis, explores the compound's reactivity, and discusses its role as a valuable scaffold in modern medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents.

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules of therapeutic interest.[1] The rigid, planar benzopyranone system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2]

This compound, a simple substituted chromone, serves as a fundamental building block in the synthesis of more complex bioactive molecules.[3] Its strategic methyl group at the C6 position subtly modifies the electronic and lipophilic properties of the chromone core, influencing its reactivity, metabolic stability, and pharmacological activity. This compound is a key precursor in the development of novel anti-inflammatory and anti-cancer agents and finds applications in materials science as a component of fluorescent dyes.[3] Understanding its core physicochemical properties is therefore paramount for its effective utilization in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in both chemical reactions and biological systems. These properties are essential for designing synthetic routes, developing analytical methods, and formulating it for biological screening.

| Property | Value | Source(s) |

| IUPAC Name | 6-methylchromen-4-one | [4] |

| Synonyms | 6-Methyl-4H-chromen-4-one | [4] |

| CAS Number | 38445-23-7 | [4] |

| Molecular Formula | C₁₀H₈O₂ | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | Colorless to pale cream/yellow crystalline solid | [5] |

| Melting Point | 82-90 °C | [5] |

| logP (XLogP3) | 1.7 | [4] |

| Purity (Typical) | ≥98% (GC) | [6] |

Solubility Profile: Experimental quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on its chemical structure (a moderately polar aromatic ketone) and data from related compounds, a qualitative solubility profile can be established.

-

High Solubility: Methanol, Ethanol, Chloroform, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[6][7]

-

Low to Insoluble: Water. The low aqueous solubility is typical for non-ionizable small molecules with a significant hydrophobic surface area.[7][8]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum shows a prominent molecular ion peak at an m/z of 160, corresponding to the molecular weight of the compound.[4]

-

Key Fragmentation Pathway: The fragmentation of the chromone ring is characteristically initiated by a retro-Diels-Alder (RDA) reaction.[5] The primary fragment observed for this compound is a peak at m/z 131, which corresponds to the loss of a neutral acetylene molecule (C₂H₂) from the pyrone ring, followed by the loss of a hydrogen atom. An alternative key fragmentation is the loss of carbon monoxide (CO, 28 Da) from the molecular ion.[4][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The ATR-IR spectrum provides clear evidence for the chromone structure.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1640-1660 | C=O Stretch (Ketone) | γ-Pyrone Ring |

| ~1580-1620 | C=C Stretch (Aromatic) | Benzene & Pyrone Rings |

| ~1200-1250 | C-O-C Stretch (Aryl Ether) | Benzopyran System |

| ~2920-3080 | C-H Stretch | Aromatic and Methyl C-H |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a publicly available, peer-reviewed spectrum for this compound is not readily accessible, the expected chemical shifts can be reliably predicted based on extensive data for the chromone scaffold and substituted aromatics.[11][12]

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~ 8.1-8.2 ppm (d): H5 proton, deshielded by the adjacent C4-carbonyl group.

-

δ ~ 7.8-7.9 ppm (d): H2 proton on the pyrone ring.

-

δ ~ 7.4-7.5 ppm (m): H7 and H8 protons on the benzene ring.

-

δ ~ 6.3-6.4 ppm (d): H3 proton on the pyrone ring.

-

δ ~ 2.4-2.5 ppm (s): H-methyl protons at the C6 position.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~ 177-178 ppm: C4 (Ketone Carbonyl).

-

δ ~ 155-156 ppm: C2 and C8a (Oxygen-linked carbons).

-

δ ~ 120-138 ppm: C5, C6, C7, C8 (Aromatic carbons).

-

δ ~ 110-115 ppm: C3 and C4a.

-

δ ~ 20-22 ppm: C-methyl carbon.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system. For this compound dissolved in methanol, the maximum absorption wavelength (λmax) is observed at 310 nm .[6] This absorption is characteristic of the extended π-system of the benzopyranone core.

Synthesis and Chemical Reactivity

The synthesis of this compound typically starts from an appropriately substituted o-hydroxyaryl ketone, such as 2-hydroxy-5-methylacetophenone. The Kostanecki–Robinson reaction is a classical and effective method for this transformation.[13][14]

Representative Synthesis Protocol: Kostanecki–Robinson Reaction

This protocol describes the synthesis of this compound from 2-hydroxy-5-methylacetophenone and acetic anhydride with sodium acetate.

Principle: The reaction involves the O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular aldol-type condensation to form the pyrone ring, which then dehydrates to the chromone.[14]

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Acetic Anhydride (reagent grade)

-

Anhydrous Sodium Acetate

-

Ethanol (for recrystallization)

-

Deionized Water

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2-hydroxy-5-methylacetophenone (1.0 eq) and anhydrous sodium acetate (2.5 eq).

-

Addition of Anhydride: Add an excess of acetic anhydride (5.0 eq) to the flask.

-

Reaction Heating: Heat the mixture in an oil bath to 170-180 °C and maintain under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to approximately 100 °C and carefully pour it into a large beaker of ice water with vigorous stirring. A solid precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove acetic acid and salts.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized product using the spectroscopic methods described in Section 3 and melting point analysis.

Experimental Workflow Diagram:

Caption: Kostanecki-Robinson synthesis workflow for this compound.

Applications in Drug Discovery and Research

The chromone scaffold is a cornerstone in medicinal chemistry. This compound and its derivatives have shown significant potential, particularly in oncology and immunology, primarily due to their ability to modulate key inflammatory signaling pathways.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Many chromone derivatives exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism for this is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][15]

Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Certain chromone derivatives have been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.[5][15]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB inflammatory pathway by chromone derivatives.

Analytical Methodologies

Robust analytical methods are essential for quality control, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing this compound.[1][10]

Representative Protocol: RP-HPLC for Purity Analysis

This protocol provides a starting point for the development of a validated reverse-phase HPLC (RP-HPLC) method for the quantification and purity assessment of this compound.

Principle: The compound is separated on a nonpolar stationary phase (C18) with a polar mobile phase. Separation is based on the differential partitioning of the analyte between the two phases. Detection is achieved using a UV detector set near the compound's λmax.[16]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV/PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for best resolution and run time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 310 nm.

-

Injection Volume: 10 µL.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard solutions followed by the sample solutions. Record the chromatograms.

-

Quantification: Identify the this compound peak by its retention time, comparing it to the reference standard. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve.

Analytical Workflow Diagram:

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4]

-

Precautions: Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a structurally simple yet chemically versatile molecule with significant value in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthesis, and reactive chromone core make it an ideal starting point for the development of complex molecular architectures. The insights provided in this guide—from its spectral signature to its modulation of key inflammatory pathways—are intended to equip researchers with the foundational knowledge required to fully exploit the potential of this important chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594810, this compound. Retrieved from [Link]

-

Gomes, P., et al. (2015). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones. Planta Medica. Retrieved from [Link]

-

Pandey, S., et al. (2015). Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods. Journal of Chromatographic Science. Retrieved from [Link]

-

El-Sayed, M. A. A. (2012). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Kostanecki acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594810, this compound. Retrieved from [Link]

-

Margreat, S., et al. (2020). Structural, Spectroscopic analysis (FT-IR, FT-Raman & UV-Visible), NBO and Molecular Docking investigation of 3-formyl-6-methylchromone. ResearchGate. Retrieved from [Link]

-

Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, Section B. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0219192). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258). Retrieved from [Link]

-

Sethna, S. M. (1971). Kostanecki-Robinson Acylation of Methyl-2 : 4-Dihydroxy-5-Butyryl and 5-Propionylbenzoates. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. Retrieved from [Link]

-

Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Google Patents. (n.d.). EP0114899A1 - 2-Methylchromone derivatives and their preparation process.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688709, 3-Formyl-6-methylchromone. Retrieved from [Link]

-

Frontiers in Immunology. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

-

Life Extension. (n.d.). Fight Inflammation by Inhibiting NF-KB. Retrieved from [Link]

-

Delgado, D. R., et al. (2018). Equilibrium solubility of 6-methylcoumarin in some (ethanol + water) mixtures: determination, correlation, thermodynamics and preferential solvation. Journal of Molecular Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847716, 6-Nitrochromone. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection. Retrieved from [Link]

Sources

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oudacademia.com [oudacademia.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. wjpmr.com [wjpmr.com]

A Senior Scientist's Guide to the Spectroscopic Analysis of 6-Methylchromone Derivatives

Abstract

6-Methylchromone and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for a wide range of biological activities.[1] The precise structural elucidation of these compounds is paramount for understanding structure-activity relationships and ensuring the integrity of synthetic products. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to characterize this important class of molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights, offering not just protocols, but the causal logic behind experimental choices.

Introduction: The Significance of the this compound Scaffold

The chromone core, a benzopyran-4-one, is a recurring motif in natural products and synthetic compounds with notable pharmacological properties.[2][3] The addition of a methyl group at the 6-position can significantly influence the molecule's electronic properties and biological interactions. Spectroscopic analysis is the cornerstone of chemical research, providing an unambiguous fingerprint of molecular structure. For any synthesized this compound derivative, a combination of spectroscopic methods is required to confirm its identity, purity, and stereochemistry. This guide integrates data from these techniques into a cohesive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent this compound, specific resonances are diagnostic.

-

Methyl Protons (6-CH₃): A sharp singlet typically appears in the upfield region (~2.4 ppm), characteristic of an aromatic methyl group.

-

Heterocyclic Protons (H-2, H-3): The protons on the pyrone ring appear as doublets due to mutual coupling. H-2 is typically found further downfield (~7.8-8.0 ppm) than H-3 (~6.2-6.4 ppm) due to the influence of the neighboring oxygen and carbonyl group.

-

Aromatic Protons (H-5, H-7, H-8): These protons on the benzene ring exhibit characteristic splitting patterns and chemical shifts based on their position relative to the methyl group and the fused ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon (C-4): The most deshielded carbon, appearing significantly downfield (~177-178 ppm).

-

Olefinic and Aromatic Carbons: These carbons resonate in the range of ~117-156 ppm.

-

Methyl Carbon (6-CH₃): Found in the upfield region, typically around 20-21 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~7.9 (d) | ~156.0 |

| 3 | ~6.3 (d) | ~112.5 |

| 4 | - | ~177.5 |

| 4a | - | ~123.5 |

| 5 | ~8.1 (d) | ~125.0 |

| 6 | - | ~135.0 |

| 6-CH₃ | ~2.4 (s) | ~21.0 |

| 7 | ~7.4 (dd) | ~134.5 |

| 8 | ~7.3 (d) | ~117.5 |

| 8a | - | ~154.0 |

Data compiled from typical values for chromone derivatives.[5]

2D NMR Techniques (COSY, HSQC, HMBC): Assembling the Puzzle

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignments, especially for complex derivatives.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent. For instance, a cross-peak between the signals at ~7.9 ppm and ~6.3 ppm would confirm their assignment to H-2 and H-3.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the primary method for assigning carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation from the methyl protons (6-CH₃) to carbons C-5, C-6, and C-7 would definitively place the methyl group at the 6-position.

Experimental Protocol: NMR Analysis[5]

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

-

Data Acquisition: Acquire spectra on a 300-600 MHz spectrometer. Standard single-pulse experiments are used for 1D spectra.

-

¹³C NMR: A proton-decoupled single-pulse experiment is standard. A larger number of scans is required due to the low natural abundance of ¹³C.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Diagnostic Absorptions for this compound Derivatives

-

C=O Stretch (Carbonyl): This is the most intense and diagnostic peak in the spectrum, typically appearing in the range of 1630-1665 cm⁻¹ .[7] The conjugation of the carbonyl group with the benzene ring and the pyrone double bond lowers its stretching frequency compared to a simple ketone.[7][8]

-

C=C Stretch (Aromatic and Olefinic): Multiple bands are observed in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrone rings.

-

C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

-

C-O Stretch (Ether): The C-O-C stretching of the pyran ring typically appears in the 1200-1300 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (γ-pyrone) | Stretch | 1630 - 1665 | Strong, Sharp |

| C=C (Aromatic/Olefinic) | Stretch | 1450 - 1600 | Medium - Strong |

| C-O-C (Ether) | Stretch | 1200 - 1300 | Medium |

| C-H (Aromatic) | Bend (out-of-plane) | 690 - 900 | Medium - Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[9]

-

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty instrument (or pure KBr pellet) should be run first and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule by measuring electronic transitions.[11] The chromone system has a characteristic absorption profile that is sensitive to substitution.

Characteristic Electronic Transitions

This compound derivatives typically exhibit two or three main absorption bands in the UV region, arising from π → π* transitions.

-

Band I (~300-340 nm): Attributed to the electronic transition involving the entire benzopyran-4-one system.

-

Band II (~240-270 nm): Associated with the electronic transition of the benzene ring component.

The position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the nature and position of substituents on the chromone ring system.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.

-

Data Acquisition:

-

Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

-

Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[12]

Ionization and Molecular Ion

Electrospray ionization (ESI) is a common "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, allowing for the straightforward determination of the molecular weight.[13] For this compound (MW = 160.17 g/mol ), the [M+H]⁺ ion would be observed at m/z 161.06.[14] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Fragmentation Pathways

Electron Ionization (EI) is a "harder" technique that induces fragmentation. The fragmentation of the chromone ring is highly characteristic.[15]

-

Retro-Diels-Alder (RDA) Reaction: This is a hallmark fragmentation pathway for chromones.[16][17] The pyrone ring undergoes a retro-Diels-Alder cleavage, leading to the loss of acetylene (C₂H₂) or a substituted acetylene, providing a diagnostic fragment.

-

Loss of CO: The molecular ion or subsequent fragments often lose a molecule of carbon monoxide (CO).

-

Loss of Methyl Radical: For this compound, the loss of a methyl radical (•CH₃) from the molecular ion can be observed.[17]

Figure 1: Proposed Fragmentation of this compound (EI-MS)

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[12][18]

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or introduced through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the [M+H]⁺ ion.

Integrated Analysis Workflow

No single technique provides the complete picture. An effective characterization strategy relies on the integration of all spectroscopic data.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that requires a synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. By understanding the principles behind each technique and the characteristic spectral features of the chromone scaffold, researchers can confidently determine the structure, confirm the identity, and assess the purity of these valuable compounds. This integrated approach is fundamental to advancing research in medicinal chemistry and related fields, ensuring that the relationship between chemical structure and biological function is built on a foundation of robust and reliable analytical data.

References

-

Holčapek, M., Jirásko, R., & Lísa, M. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]

-

Sun, N., & Li, L. (2010). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Wang, B., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, Oxford Academic. Retrieved from [Link]

-

Quantum Analytics. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

- Ahluwalia, V. K., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society.

- Sharma, P., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode. Retrieved from [Link]

-

Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]

-

Jayasheela, K., et al. (2020). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. ResearchGate. Retrieved from [Link]

-

AVESİS. (n.d.). Electronic [UVeVisible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. Retrieved from [Link]

-

Ellis, G. P., et al. (1983). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. Retrieved from [Link]

- Jeyavijayan, S., et al. (2017). Spectroscopic Investigation, ab initio HF and DFT Calculations and Other Biomolecular Properties of this compound-3-carbonitrile. International Journal of Pharmaceutical Sciences Review and Research.

-

MDPI. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. Retrieved from [Link]

-

ACS Publications. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Retrieved from [Link]

-

Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Minter, D. E., et al. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkat USA. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formyl-6-methylchromone. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Formyl-6-methylchromone - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Nchinda, A. T. (n.d.). Chemical studies of selected chromone derivatives.

-

Sen, K., & Bagchi, P. (1959). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. II. Hydroxy Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 6. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-formyl this compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Ganguly, B. K., & Bagchi, P. (1956). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. Part I. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

All In One Pedia. (2020). UV-Visible Spectroscopy: Chromophores in Organic Compounds. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 14. This compound | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. asianpubs.org [asianpubs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Initial Biological Screening of Novel 6-Methylchromone Analogues

Foreword: The Strategic Imperative for Screening Chromone Scaffolds

The chromone (4H-1-benzopyran-4-one) nucleus is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic framework is prevalent in a multitude of natural products and synthetic compounds, serving as a versatile scaffold for engaging with a wide range of biological targets.[3] This inherent bioactivity has rendered chromone derivatives a fertile ground for therapeutic innovation, with demonstrated efficacy in anticancer, anti-inflammatory, antimicrobial, and antioxidant applications.[4][5]

This guide focuses specifically on analogues of 6-methylchromone. The introduction of a methyl group at the C-6 position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing target affinity, improving pharmacokinetic profiles, or opening new avenues for derivatization.[6] The initial biological evaluation of a novel library of this compound analogues is therefore not a speculative exercise, but a targeted strategy to rapidly identify promising lead compounds.

This document provides a comprehensive, field-proven framework for conducting this primary screening. It is designed for researchers, scientists, and drug development professionals, moving beyond simple recitation of protocols to explain the causal logic behind experimental design. Our approach is a multi-pronged screening cascade designed to efficiently profile the primary bioactivities of these novel entities.

The Screening Cascade: A Rationale for a Multi-Assay Approach

A single assay provides a single data point. To build a true profile of a compound's potential, a matrix of activities must be assessed. Our initial screening cascade is designed to provide a rapid, cost-effective, and data-rich snapshot of each analogue's potential in three key therapeutic areas historically associated with chromones: oncology, infectious disease, and oxidative stress modulation. This parallel screening approach allows for the early identification of compounds with potent and selective activity, as well as those with a broader spectrum of effects that may warrant further investigation.

Caption: High-level overview of the initial screening workflow.

Part 1: Anticancer Activity - Cytotoxicity Screening

The antiproliferative and cytotoxic effects of chromone derivatives against various cancer cell lines are well-documented.[3][7] The mechanisms are diverse, often involving the modulation of critical cell signaling pathways that govern proliferation and apoptosis, such as kinase inhibition.[1][8] Our initial screen aims to quantify the cytotoxic potential of the novel this compound analogues.

Rationale for Cell Line Selection

A crucial aspect of a robust primary screen is the use of a panel of cancer cell lines from different tissue origins.[9] This approach provides initial insights into potential tumor-type selectivity. For this guide, we select two widely-used and well-characterized lines:

-

A549: A human lung adenocarcinoma cell line. It is a primary tumor line and is known to express multidrug resistance proteins, making it a stringent test for novel compounds.[10][11]

-

MCF-7: A human breast adenocarcinoma cell line. It is derived from a metastatic site and represents a different cancer type, allowing for a comparative assessment of cytotoxicity.[10][12]

The differential response of a compound against these two lines can be the first indicator of a selective mechanism of action.[10]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[13][14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Culture A549 and MCF-7 cells in their respective recommended media (e.g., DMEM for A549, EMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS).[15] Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of each this compound analogue in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control, 0.5% DMSO) and a positive control (e.g., Doxorubicin).[16] Incubate the plates for another 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: Viability % = (Absorbance_Treated / Absorbance_Control) * 100. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—using non-linear regression analysis.[13][17]

Caption: Experimental workflow for the MTT cytotoxicity assay.[1]

Data Presentation: Cytotoxicity

Summarize the calculated IC₅₀ values in a clear, tabular format. This allows for direct comparison of the potency and selectivity of each analogue.

| Compound ID | Analogue Description | IC₅₀ A549 (µM) | IC₅₀ MCF-7 (µM) | Selectivity Index (A549/MCF-7) |

| 6MC-001 | Parent this compound | >100 | >100 | - |

| 6MC-002 | 3-Formyl derivative | 45.2 ± 3.1 | 68.5 ± 4.5 | 1.51 |

| 6MC-003 | 3-Amino derivative | 15.8 ± 1.2 | 8.9 ± 0.8 | 0.56 |

| Doxorubicin | Reference Compound | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.63 |

Note: Data are hypothetical for illustrative purposes.

Part 2: Antimicrobial Susceptibility Testing

Chromone derivatives have consistently shown potential as antimicrobial agents.[5] The initial screening step in this domain is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

Rationale for Strain Selection

For a primary screen, it is essential to test against representative Gram-positive and Gram-negative bacteria.

-

Staphylococcus aureus (e.g., ATCC 29213): A common Gram-positive bacterium responsible for a wide range of infections.

-

Escherichia coli (e.g., ATCC 25922): A standard Gram-negative bacterium used for susceptibility testing.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized and efficient technique for determining MIC values in a 96-well format.[20][21]

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution Plate: In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds (from 10 mM DMSO stocks) in MHB. Typical concentration ranges for screening are 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Transfer the diluted compounds to a sterile 96-well microtiter plate. Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18][19] Optionally, a growth indicator like Resazurin can be added, where a color change (blue to pink) indicates viable cells.[20]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Antimicrobial Activity

| Compound ID | Analogue Description | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| 6MC-001 | Parent this compound | >128 | >128 |

| 6MC-002 | 3-Formyl derivative | 64 | >128 |

| 6MC-003 | 3-Amino derivative | 16 | 64 |

| Ciprofloxacin | Reference Compound | 0.5 | 0.25 |

Note: Data are hypothetical for illustrative purposes.

Part 3: Antioxidant Capacity Assessment

The phenolic-like structure of the chromone core suggests an intrinsic potential for antioxidant activity via radical scavenging.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.[22][23]

Rationale for DPPH Assay

The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[23] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form (DPPH-H), resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.[22] While other assays like ABTS are also common, DPPH is an excellent first-pass screen due to its simplicity and stability.

Experimental Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation. Prepare stock solutions of the test compounds in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 1 to 100 µg/mL).

-

Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a control (100 µL DPPH solution + 100 µL methanol). Ascorbic acid or Quercetin can be used as a positive control.[22]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging % = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100.[23] The results can be presented as percent inhibition at a specific concentration or as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Data Presentation: Antioxidant Capacity

| Compound ID | Analogue Description | Scavenging IC₅₀ (µg/mL) |

| 6MC-001 | Parent this compound | >100 |

| 6MC-002 | 3-Formyl derivative | 85.4 ± 6.2 |

| 6MC-003 | 3-Amino derivative | 42.1 ± 3.5 |

| Ascorbic Acid | Reference Compound | 5.0 ± 0.4 |

Note: Data are hypothetical for illustrative purposes.

Interpreting the Data and Defining Next Steps

The completion of this initial screening cascade provides a foundational dataset for each novel this compound analogue. The primary goal is to identify "hits"—compounds that show significant activity in one or more assays.

-

Potency: Look for compounds with low IC₅₀ or MIC values, indicating high potency.

-

Selectivity: Compare IC₅₀ values between cancer cell lines. A high selectivity index may suggest a targeted mechanism of action rather than general toxicity. Similarly, compare antimicrobial activity against Gram-positive vs. Gram-negative bacteria.

-

Structure-Activity Relationship (SAR): Begin to correlate chemical modifications with changes in biological activity. For example, does the addition of an amino group at the C-3 position consistently increase cytotoxicity? This initial SAR is critical for guiding the next round of synthesis and optimization.

Promising "hits" from this primary screen would be prioritized for secondary assays, such as mechanism-of-action studies (e.g., kinase inhibition panels, apoptosis assays), evaluation against a broader panel of cancer cells or microbial strains, and initial ADME-Tox profiling.

Conclusion

This technical guide outlines a robust, logical, and efficient framework for the initial biological characterization of novel this compound analogues. By employing a multi-assay cascade that assesses anticancer, antimicrobial, and antioxidant activities in parallel, researchers can rapidly generate a comprehensive preliminary profile for each compound. This data-driven approach, grounded in established methodologies and a clear understanding of the scientific rationale, is indispensable for identifying high-potential lead candidates and accelerating the drug discovery process.

References

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Omega. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (n.d.). PubMed. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Creative Bioarray. [Link]

-

Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. (n.d.). MDPI. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

-

Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. (n.d.). PubMed. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. [Link]

-

Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Center for Biotechnology Information. [Link]

-

Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (n.d.). Taylor & Francis Online. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

-

Consensus anticancer activity profiles derived from the meta-analysis of reference compounds for widely used cell lines. (n.d.). PubMed. [Link]

-

What is the difference between MCF-7 and A549? (2017). ResearchGate. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

-

The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (n.d.). National Center for Biotechnology Information. [Link]

-

Phase contrast pictures of MCF-7 and A549 cell lines grown under different conditions. (n.d.). ResearchGate. [Link]

-

MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. (2021). Biointerface Research in Applied Chemistry. [Link]

-

(A) MCF7, (B) A549, and (C) C42 cell lines showed excellent cancer growth inhibition. (n.d.). ResearchGate. [Link]

-

Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. (2021). Thieme. [Link]

-

Some examples of biologically active derivatives of chromone; 5 and 6... (n.d.). ResearchGate. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). ACS Omega. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town. [Link]

-

Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). PubMed Central. [Link]

-

Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). (n.d.). Universitas Muhammadiyah Surakarta. [Link]

-

Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (n.d.). PubMed Central. [Link]

-

Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). (2024). Semantic Scholar. [Link]

-

Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Bioassays for Anticancer Activities. (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. noblelifesci.com [noblelifesci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. iv.iiarjournals.org [iv.iiarjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Privileged Scaffold of Chromone and the Influence of Methylation

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Methylchromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Chromones, characterized by a benzo-γ-pyrone heterocyclic system, are a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This designation stems from their ability to form the structural basis for compounds that interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The versatility of the chromone nucleus allows for extensive structural modifications, where the nature and position of substituents critically dictate the resulting biological profile.[1]

Among the various substituted chromones, the this compound core serves as a particularly interesting starting point for drug design. The methyl group at the C-6 position can influence the molecule's lipophilicity and electronic properties.[4] This, in turn, affects its pharmacokinetic and pharmacodynamic profiles, potentially enhancing membrane permeability, altering metabolic stability, and modifying the interaction with target proteins. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from numerous studies to elucidate how specific structural modifications modulate their biological activities.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives often begins with appropriately substituted 2-hydroxyacetophenones. A common and versatile precursor is 3-formyl-6-methylchromone, which can be synthesized via the Vilsmeier-Haack reaction.[4][5] This intermediate is highly valuable as the 3-formyl group is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functionalities.[5]

One prominent synthetic strategy involves a three-component reaction of 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine oxide.[6] This catalyst-free approach can yield different products depending on the reaction conditions. At ambient temperature, it typically produces chromonyl-substituted α-aminophosphine oxides. However, at elevated temperatures (e.g., 80 °C) with aliphatic amines, the reaction can lead to the formation of phosphinoyl-functionalized 3-aminomethylene chromanones.[6]

General Synthetic Workflow

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 3-[(Anilino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one[6]

-

Step 1: Formation of the α-hydroxyphosphine oxide intermediate.

-

Dissolve 3-formyl-6-methylchromone (1 mmol) and diphenylphosphine oxide (1 mmol) in acetonitrile (10 mL).

-

Stir the mixture at room temperature for 1 hour to achieve complete conversion.

-

The resulting product, 3-[(hydroxy)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one, can be isolated or used directly in the next step.

-

-

Step 2: Reaction with Aniline.

-

To the solution containing the intermediate from Step 1, add aniline (1 mmol).

-

Continue stirring at room temperature for an additional 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final α-aminophosphine oxide derivative.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the substituents on the chromone core. The following sections detail the SAR for key therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant potential against various microbial and fungal pathogens, including several Candida and Vibrio species.[7][8]

-

Influence of the 3-Carbonitrile Group: The presence of a carbonitrile (-CN) group at the C-3 position appears crucial for potent antifungal activity.[7] Specifically, this compound-3-carbonitrile demonstrated good antifungal activity against C. glabrata, C. parapsilosis, and C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL.[7] This class of compounds also effectively inhibits biofilm formation, a key virulence factor for Candida species.[7]

-

Role of Halogenation: Halogen atoms, particularly bromine and chlorine, substituted on the chromone ring, significantly enhance antimicrobial activity. 6-Bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) have been identified as potent antibacterial and antibiofilm agents against Vibrio parahaemolyticus and V. harveyi, both exhibiting MICs of 20 µg/mL.[3][8][9]

-

Impact of the 3-Formyl Group: The 3-formyl (-CHO) group is a common feature in many active derivatives. 3-formyl-6-methylchromone itself shows moderate antimicrobial activity, with MICs in the range of 50–200 µg/mL against Vibrio species.[8] This group also serves as a synthetic handle to introduce other functionalities that can modulate activity.

| Compound | Target Organism(s) | Activity (MIC in µg/mL) | Key Structural Features | Reference |

| This compound-3-carbonitrile | Candida species | 5-50 | 6-Methyl, 3-Carbonitrile | [7] |

| 3-Formyl-6-methylchromone | Vibrio species | 50-200 | 6-Methyl, 3-Formyl | [8] |

| 6-Bromo-3-formylchromone | Vibrio species | 20 | 6-Bromo, 3-Formyl | [3][8][9] |

| 6-Chloro-3-formylchromone | Vibrio species | 20 | 6-Chloro, 3-Formyl | [3][8][9] |

Anticancer Activity

The chromone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] For this compound derivatives, specific substitutions have been shown to impart cytotoxicity against various cancer cell lines.

-

Phosphorous-Containing Substituents: A study involving the three-component synthesis of 3-substituted 6-methylchromones revealed that several enamine-type derivatives containing a diarylphosphoryl group showed modest cytotoxic activity against the human leukemia (HL-60) cell line.[6] The introduction of aminophosphine oxide moieties at the C-3 position is a key feature of these active compounds.[6]

-

Influence of Substituents at C-6: The electronic properties of substituents at the C-6 position can modulate cytotoxic activity. The presence of either electron-donating groups (EDG) or electron-withdrawing groups (EWG) at this position can influence the electron density of the chromone ring system, which may affect interactions with biological targets.[4] For instance, a nitrogen mustard derivative of chromone with a methoxy group (an EDG) at the 6-position exhibited potent antiproliferative activity.[1]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and chromone derivatives have been investigated as potential anti-inflammatory agents.[10]

-

Mechanism of Action: A key anti-inflammatory mechanism for chromone derivatives involves the inhibition of critical signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12] A novel derivative, DCO-6, was found to significantly reduce the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[11][12]

-

Inhibition of Upstream Signaling: DCO-6 exerts its effect not by directly inhibiting the p38 kinase itself, but by targeting upstream events. It impairs the LPS-induced production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical step for p38 activation.[11] This targeted disruption highlights a sophisticated mechanism of action.

-

SAR for NO Inhibition: A study on chromone-amide derivatives found that electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, can enhance anti-inflammatory activity, measured by the inhibition of NO production.[10] This suggests that modulating the electronic landscape of the benzo portion of the chromone core is a valid strategy for improving potency.

Signaling Pathway: DCO-6 Inhibition of LPS-Induced Inflammation

Caption: DCO-6 inhibits inflammation by blocking ROS and the TRAF6-ASK1 complex.

Key Experimental Methodologies

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)[2][10]

This protocol is used to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in DMSO.

-

Dilute the compounds to various final concentrations in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Pre-treat the cells for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells, except for the negative control (vehicle) group.

-

Include a positive control group treated with a known anti-inflammatory agent (e.g., ibuprofen or dexamethasone).

-

-

Incubation:

-

Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.

-

-

Nitrite Measurement (Griess Reagent):

-

NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-